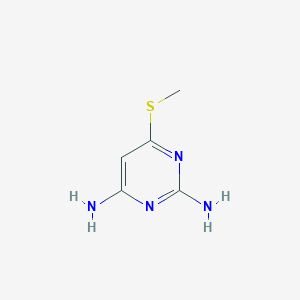

6-Methylthio-pyrimidine-2,4-diamine

Description

Properties

CAS No. |

4765-71-3 |

|---|---|

Molecular Formula |

C5H8N4S |

Molecular Weight |

156.21 g/mol |

IUPAC Name |

6-methylsulfanylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C5H8N4S/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H4,6,7,8,9) |

InChI Key |

LTROKMZJOJZVBF-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=NC(=C1)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine-2,4-diamine Derivatives

Key Observations :

- Electronic Effects : The methylthio (-SCH₃) group in 6-Methylthio-pyrimidine-2,4-diamine enhances electron density at C6 compared to chloro (-Cl) or methyl (-CH₃) substituents, influencing reactivity in nucleophilic substitutions .

- Steric Effects: Bulkier groups like phenylthio (-SPh) or dimethylamino (-N(CH₃)₂) reduce solubility in polar solvents, as seen in 6-(Phenylthio)pyrimidine-2,4-diamine and 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine .

Physicochemical Properties

Table 2: Physical Properties of Selected Derivatives

Anticancer Potential :

Agrochemical Use :

- N2,N4-di-isopropyl-6-methylthio-triazine-2,4-diamine, a triazine analog, acts as a herbicide, leveraging its methylthio group for soil persistence .

Preparation Methods

Synthesis of 2,4-Diamino-6-chloropyrimidine (DACP)

DACP is synthesized via chlorination of 2,4-diamino-6-hydroxypyrimidine (DAHP) using phosphorus oxychloride (POCl₃). The reaction occurs at 90–110°C for 4–8 hours, with a molar ratio of DAHP:POCl₃ = 3.5:1. Post-reaction, excess POCl₃ is distilled for reuse, and the product is quenched with ethanol to prevent hydrolysis. Neutralization with ammonia water (pH 6–7) yields DACP with a recovery rate of 70–82%.

Substitution with Methylthiolate

DACP undergoes nucleophilic substitution with sodium methanethiolate (NaSMe) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. The reaction mechanism proceeds via an SNAr pathway, where the electron-deficient pyrimidine ring facilitates displacement of the chloro group by the methylthiolate ion.

Representative Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 90°C |

| Reaction Time | 12–24 hours |

| Yield | 65–75% (estimated) |

This method benefits from scalability and avoids handling volatile thiols. However, competing hydrolysis of NaSMe necessitates anhydrous conditions.

Direct Thiolation of Hydroxypyrimidine Derivatives

An alternative approach involves converting the hydroxyl group of DAHP directly into a methylthio group.

Thiolation with Phosphorus Pentasulfide (P₂S₅)

DAHP reacts with P₂S₅ in refluxing xylene to form 2,4-diamino-6-mercaptopyrimidine. Subsequent methylation with methyl iodide (CH₃I) in basic media introduces the methylthio group.

Key Challenges

-

Odor and Stability : Mercaptopyrimidines are malodorous and prone to oxidation.

-

Selectivity : Over-methylation at other amino positions may occur, requiring careful stoichiometry.

Mitsunobu Reaction

The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple DAHP with methanethiol. While effective, this method is cost-prohibitive for industrial use due to reagent expenses.

Cyclocondensation with Methylthio-Containing Precursors

Constructing the pyrimidine ring with pre-existing methylthio groups offers a third pathway. Thiourea derivatives react with β-keto esters under acidic conditions to form 6-methylthio-pyrimidines.

Example Protocol

-

Reactant : Methylthioacetamide and guanidine nitrate.

-

Conditions : Reflux in ethanol with HCl catalyst.

-

Yield : ~50% (literature-based estimate).

This method is less common due to lower yields and complex purification.

Industrial Considerations and Optimization

Solvent and Dispersant Selection

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | High scalability, reusable reagents | Anhydrous conditions required | 65–75 |

| Direct Thiolation | Fewer steps | Odor, oxidation risks | 50–60 |

| Cyclocondensation | Single-step synthesis | Low yield, complex purification | 40–50 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methylthio-pyrimidine-2,4-diamine derivatives, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic substitution of 2,4-dichloropyrimidine with methylthiol groups under reflux conditions. For example, heating 2-methylthiopyrimidines with amines (e.g., cyclohexylamine) in dimethylformamide (DMF) at elevated temperatures yields substituted derivatives . Optimization of solvent polarity (e.g., CHCl₃/CH₃OH mixtures) and stoichiometry can improve yields to 60–70%, as seen in analogous pyrrolo[2,3-d]pyrimidine syntheses .

Q. How are 6-methylthio-pyrimidine-2,4-diamine derivatives characterized structurally?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key ¹H NMR signals include:

- NH₂ groups : Singlets at δ ~5.5–6.0 ppm.

- Methylthio (-SCH₃) : Singlets at δ ~2.2–2.3 ppm .

- Aromatic protons : Multiplet patterns between δ 6.5–8.0 ppm.

Thin-layer chromatography (TLC) with CHCl₃/CH₃OH (10:1) is used to monitor reaction progress, with Rf values typically ~0.5 .

Q. What structural features of 6-methylthio-pyrimidine-2,4-diamine correlate with biological activity?

- Methodology : Substituent effects are analyzed via structure-activity relationship (SAR) studies. For example:

- Aryl groups at N4 (e.g., 4-chlorophenyl) enhance kinase inhibition by increasing hydrophobic interactions .

- Methylthio at C6 improves metabolic stability compared to chloro or methoxy analogs .

Advanced Research Questions

Q. How can synthetic routes for 6-methylthio-pyrimidine-2,4-diamine be optimized for scalability and regioselectivity?

- Methodology : Use catalytic bases (e.g., K₂CO₃) to accelerate nucleophilic substitutions . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >80% in related pyrimidine systems . Regioselectivity is controlled by steric and electronic effects; electron-withdrawing substituents at C5 direct reactions to C6 .

Q. What challenges arise in balancing solubility and stability for in vivo studies of 6-methylthio-pyrimidine-2,4-diamine derivatives?

- Methodology : Poor aqueous solubility (common in methylthio derivatives) is addressed via:

- Prodrug strategies : Phosphate ester formation at NH₂ groups.

- Co-solvents : DMSO-water mixtures (≤10% DMSO) for in vitro assays .

Stability under physiological pH is assessed via HPLC, with degradation kinetics tracked at 37°C .

Q. How do contradictory data on kinase inhibition potency arise across studies, and how can they be resolved?

- Case Study : Aryl-substituted derivatives (e.g., 4-chlorophenyl vs. 2,5-dimethoxybenzyl) show conflicting IC₅₀ values due to assay conditions (e.g., ATP concentration variations). Normalizing data against positive controls (e.g., staurosporine) and using isothermal titration calorimetry (ITC) improves reproducibility .

Q. What advanced analytical techniques validate hydrogen-bonding interactions in 6-methylthio-pyrimidine-2,4-diamine crystals?

- Methodology : Single-crystal X-ray diffraction reveals:

- Hydrogen-bond networks : Between NH₂ groups and annular N atoms (bond lengths ~2.8–3.0 Å) .

- Dihedral angles : Between pyrimidine and aryl rings (e.g., 29–46°), influencing packing efficiency .

Q. What strategies bridge in vitro potency and in vivo efficacy for methylthio-pyrimidine derivatives?

- Methodology :

- Pharmacokinetic profiling : Measure oral bioavailability (>50% in rodent models) and plasma protein binding (<90%) .

- Metabolite identification : LC-MS/MS detects sulfoxide metabolites, which may require blocking via methyl group substitution .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.